molecular formula C14H12BrFN4O3S B254129 methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate

methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate

Cat. No.: B254129
M. Wt: 415.24 g/mol
InChI Key: HGJUAEIJNVQWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with bromine, fluorobenzyl, and sulfanyl groups, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Bromine and Fluorobenzyl Groups: These groups are introduced through substitution reactions, often using brominating and fluorinating agents.

    Attachment of the Sulfanyl Group: This step involves the use of thiolating agents to introduce the sulfanyl group.

    Final Coupling and Methylation: The final steps involve coupling the intermediate with hydrazinecarboxylate and methylation to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The bromine and fluorobenzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-fluorobenzoate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

Uniqueness

methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C14H12BrFN4O3S

Molecular Weight

415.24 g/mol

IUPAC Name

methyl N-[[5-bromo-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]carbamate

InChI

InChI=1S/C14H12BrFN4O3S/c1-23-14(22)20-19-12(21)11-10(15)6-17-13(18-11)24-7-8-2-4-9(16)5-3-8/h2-6H,7H2,1H3,(H,19,21)(H,20,22)

InChI Key

HGJUAEIJNVQWEM-UHFFFAOYSA-N

SMILES

COC(=O)NNC(=O)C1=NC(=NC=C1Br)SCC2=CC=C(C=C2)F

Canonical SMILES

COC(=O)NNC(=O)C1=NC(=NC=C1Br)SCC2=CC=C(C=C2)F

Origin of Product

United States

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